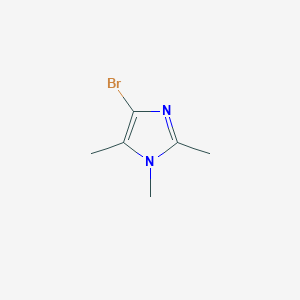

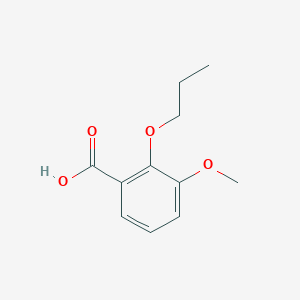

![molecular formula C18H21NO4 B2401961 Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate CAS No. 1823835-30-8](/img/structure/B2401961.png)

Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

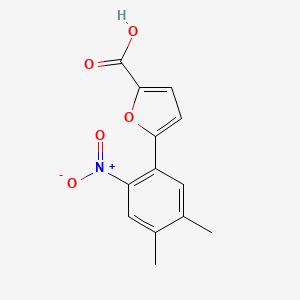

Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate is a complex organic compound. It is a spiro-heterocyclic system containing a 1,2,4-triazolidine moiety . The structure of a typical product was confirmed by X-ray crystallography .

Synthesis Analysis

The synthesis of this compound involves a one-pot process via 1,3-dipolar cycloaddition reaction of azomethine ylides (generated in situ from α-amino acids and ninhydrin) with diisopropyl azodicarboxylate in 50% aqueous MeOH at room temperature . After 10 hours, the desired product was isolated in 52% yield .Molecular Structure Analysis

The molecular structure of this compound exhibits dynamic NMR effects, which were attributed to the fast positional change of the ester groups and their interaction with N–H as well as with methylene protons, and restricted bond rotation of the carbamate groups . The calculated free-energy of activation (Δ G#) for these dynamic processes are 64±2 kJ mol −1 and 55±2 kJ mol −1, respectively .Chemical Reactions Analysis

The compound is involved in the 1,3-dipolar cycloaddition reaction of electron-deficient alkenes with azomethine ylides, generated in situ by decarboxylative condensation of cyclic ketones and l-proline . This provides an effective tool to access spiroheterocyclic systems .Scientific Research Applications

- Asymmetric Synthesis : tert-Butyl 2,3-dioxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has been used in asymmetric synthesis, particularly in the preparation of unnatural amino acids .

- Cross-Coupling Reactions : The compound’s reactivity in palladium-catalyzed cross-coupling reactions makes it valuable for constructing complex organic molecules .

Organic Synthesis and Catalysis

properties

IUPAC Name |

tert-butyl 2',3-dioxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-17(2,3)23-16(22)19-9-8-18(11-15(19)21)10-14(20)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQVVXGQJSGBCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC(=O)C3=CC=CC=C32)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

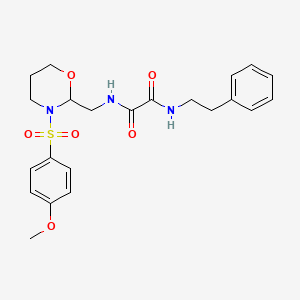

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)

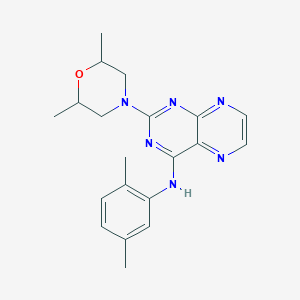

![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)

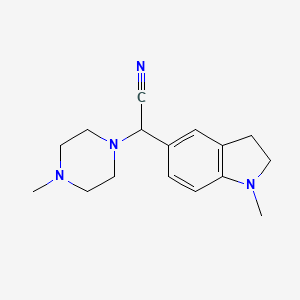

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)